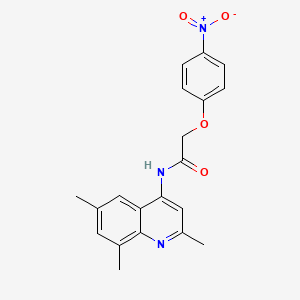

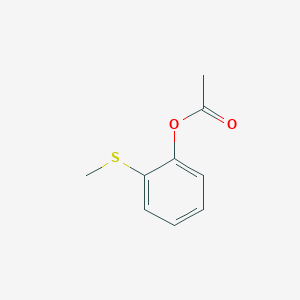

2-Acetoxyphenyl methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetoxyphenyl methyl sulfide is a chemical compound that has been studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the process of inflammation and is a target for anti-inflammatory drugs. The compound has been identified as a part of a novel class of selective COX-2 inactivators that function by covalently modifying the enzyme, which is a different mechanism compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that bind noncovalently .

Synthesis Analysis

The synthesis of this compound and its analogs involves structure-activity relationship (SAR) studies that have led to the discovery of more potent and selective COX-2 inhibitors. For instance, extending the S-alkyl chain in the compound resulted in increased inhibitory potency, with the heptyl chain being optimal for COX-2 inhibition. The introduction of a triple bond in the heptyl chain led to further increments in potency and selectivity .

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its activity as a COX-2 inhibitor. The presence of the acetoxyphenyl group is essential for the covalent modification of the COX-2 enzyme. The selective inhibition of COX-2 by this compound results in the acetylation of a specific serine residue within the enzyme, which is the same residue acetylated by aspirin .

Chemical Reactions Analysis

This compound and its analogs inhibit COX-2 activity by covalently modifying the enzyme. This modification involves the acetylation of the serine residue in COX-2, which leads to the inactivation of the enzyme's activity. The efficacy of these sulfides in inhibiting COX-2 activity has been demonstrated in murine macrophages and in the context of COX-2-expressing colon cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its function as a COX-2 inhibitor. While the specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the chemical reactivity, particularly the ability to undergo acetylation reactions, is a defining characteristic of its inhibitory action on COX-2. The compound's selectivity and potency are influenced by the length and saturation of the alkyl chain attached to the sulfide group .

Applications De Recherche Scientifique

Cyclooxygenase Inhibitory Activity

2-Acetoxyphenyl methyl sulfide has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor. This compound has shown significant effectiveness in treating inflammation and COX-2-mediated disorders, including neoplasia. Its COX inhibitory activity has been compared to other compounds such as diarylheterocycles and 2-(acetoxyphenyl)alkyl sulfides, highlighting its potential therapeutic applications in inflammatory and proliferative disorders (Expert Opinion on Therapeutic Patents, 2001).

Hydrogen Sulfide Detection and Imaging

This compound has been utilized in the development of fluorescent probes for detecting hydrogen sulfide (H2S) in biological systems. The compound's sensitivity and selectivity for H2S make it useful for imaging H2S in living cells, contributing to our understanding of this critical signaling molecule in various physiological processes (Analytical Methods, 2015).

Covalent Modification of Enzymes

Studies have shown that this compound can covalently modify enzymes such as COX-2. This compound selectively inactivates COX-2 by acetylating specific amino acid residues, a property that can be harnessed for developing novel therapeutic agents targeting inflammatory and proliferative disorders (Journal of Medicinal Chemistry, 1998).

Chemical Reaction Studies

The compound has been a subject in various chemical reaction studies, providing insights into its behavior and interactions under different conditions. These studies contribute to the broader understanding of the chemistry of sulfides and their potential applications (Bulletin of the Chemical Society of Japan, 1974).

Mécanisme D'action

Target of Action

It is known that sulfides, including organic sulfides like 2-acetoxyphenyl methyl sulfide, often interact with various biological targets .

Mode of Action

Through an SN2 reaction, biological nucleophiles can attack the electrophilic methyl group bonded to the positively charged sulfonium ion and cause the removal of a neutral sulfide as a leaving group .

Biochemical Pathways

For example, the acetyl CoA pathway, which is considered ancient, involves sulfur-containing compounds and is essential for carbon and energy metabolism .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on both the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

For example, the thiol group of cysteine and glutathione is often involved in the redox cycle by two thiol ↔ disulfide conversions .

Orientations Futures

The future directions of research involving sulfides like 2-Acetoxyphenyl methyl sulfide could involve their use in energy storage devices , metal-organic frameworks , and other areas where transition metal sulfides are applicable . The unique properties of sulfides make them promising candidates for various applications in these fields.

Analyse Biochimique

Biochemical Properties

They can undergo oxidation, reduction, and hydrolysis, which are common phase I metabolic reactions . These reactions can introduce or unmask hydrophilic groups in these compounds, making them more soluble and easier to transport within the body .

Cellular Effects

Sulfides have been shown to play a role in cellular signaling . Hydrogen sulfide (H2S), for instance, is an important cellular signaling molecule that exhibits promising protective effects

Molecular Mechanism

The exact molecular mechanism of 2-Acetoxyphenyl methyl sulfide is not well-known. Sulfides are known to participate in various chemical reactions. For instance, they can undergo free radical reactions, where they lose a hydrogen atom to form a radical . This radical can then participate in further reactions, such as substitutions at the benzylic position .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been specifically studied. The dosage effects of drugs in animal models are generally studied to understand their efficacy and safety . Such studies could potentially be conducted for this compound in the future.

Metabolic Pathways

Sulfides are known to be involved in various metabolic pathways . For instance, they can undergo phase I metabolic reactions, such as oxidation, reduction, and hydrolysis . These reactions can alter the chemical structure of the sulfide, affecting its interactions with enzymes and other biomolecules .

Transport and Distribution

These studies suggest that sulfides can be transported across cell membranes and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of proteins and other molecules is an important aspect of their function . Understanding the subcellular localization of this compound could provide insights into its role in cellular processes.

Propriétés

IUPAC Name |

(2-methylsulfanylphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)11-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLMCFSPDGCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)